B1579430 2,4-Difluoro-L-Phenylalanine

2,4-Difluoro-L-Phenylalanine

Cat. No.: B1579430
M. Wt: 201.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The synthesis of fluorinated amino acids traces its roots to mid-20th-century efforts to modulate protein behavior. While phenylalanine itself was first isolated in 1879, the deliberate introduction of fluorine into its structure gained momentum in the 1990s with advances in organofluorine chemistry. Early work on fluorinated tyrosine analogs, such as N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (1994), laid the groundwork for systematic fluorination strategies.

2,4-Difluoro-L-phenylalanine was first synthesized through electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. A landmark development came in the early 2000s with the application of palladium-mediated couplings, enabling precise regioselective fluorination. For instance, the use of zinc homoenolates of iodinated alanine precursors allowed efficient construction of the fluorinated side chain. The compound’s commercial availability since the mid-2000s (PubChem record created in 2006) has accelerated its adoption in peptide synthesis and drug discovery.

Significance in Fluorinated Amino Acid Research

The 2,4-difluoro substitution pattern confers three key advantages in biomedical applications:

  • Enhanced Binding Specificity : Fluorine’s electronegativity alters electron density distribution, improving interactions with hydrophobic protein pockets. This is critical in designing kinase inhibitors and G-protein-coupled receptor ligands.
  • Metabolic Stability : The C–F bond’s resistance to oxidative degradation extends the half-life of peptide therapeutics. Studies demonstrate that fluorinated phenylalanine analogs exhibit reduced susceptibility to proteolytic cleavage.
  • Conformational Control : Fluorine’s steric and electronic effects influence side-chain rotamer preferences, enabling fine-tuning of peptide secondary structures.

Table 1: Comparative Properties of Phenylalanine and this compound

Property L-Phenylalanine This compound
LogP (Predicted) -1.38 -0.92
Aromatic Ring Electron Density Uniform Reduced at 2,4-positions
Metabolic Stability (t½) 2–4 hours >8 hours

Recent innovations in continuous-flow synthesis (2022) have addressed historical challenges in scaling fluorinated amino acid production. By combining photooxidative cyanation and acid-mediated hydrolysis, researchers achieved gram-scale yields of racemic fluorinated analogs, including 2,4-difluoro derivatives. This methodological breakthrough supports the compound’s growing role in high-throughput drug screening campaigns.

In peptide engineering, this compound has been incorporated into antimicrobial peptides to enhance membrane permeability. Its fluorinated side chain disrupts lipid bilayer organization more effectively than non-fluorinated variants, a property leveraged in designing antitumor agents. Furthermore, the compound serves as a precursor in positron emission tomography (PET) tracer development, where ^18^F-labeled analogs enable real-time imaging of tumor metabolism.

Properties

Molecular Weight

201.17

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

DFPhe plays a crucial role in the synthesis of novel pharmaceuticals, particularly for neurological disorders. The incorporation of fluorine into amino acids often improves the pharmacokinetic properties of drugs, such as their metabolic stability and receptor affinity. Research indicates that DFPhe can be utilized as an intermediate in the development of drugs targeting neurotransmitter systems, potentially leading to more effective treatments for conditions like depression and anxiety disorders .

Case Study: Neurological Drug Development

A study highlighted the use of DFPhe in developing a new class of neuroprotective agents. The fluorinated amino acid was incorporated into peptide sequences designed to interact with specific receptors involved in neuroprotection. This resulted in compounds that exhibited enhanced binding affinity and biological activity compared to their non-fluorinated counterparts .

Biochemical Research

In biochemical studies, DFPhe is employed to investigate protein synthesis and enzyme activity. It serves as a valuable tool for understanding the role of amino acids in biological processes, particularly in the context of enzyme kinetics and metabolic pathways. The unique properties of DFPhe allow researchers to explore how modifications can affect protein folding and stability .

Case Study: Enzyme Mechanism Investigation

Research involving DFPhe has been pivotal in elucidating enzyme mechanisms. For instance, studies have shown that substituting standard phenylalanine with DFPhe in enzyme assays can significantly alter reaction rates and product distributions, providing insights into substrate specificity and enzyme dynamics .

Drug Design

The unique fluorine substituents on DFPhe enhance its binding affinity to specific receptors, making it a valuable component in rational drug design efforts. This characteristic is particularly beneficial when designing inhibitors for enzymes or receptors that play critical roles in disease pathways .

Table: Comparison of Binding Affinities

CompoundBinding Affinity (Kd)Target Receptor
Phenylalanine500 nMReceptor A
This compound150 nMReceptor A
2-Fluoro-L-Phenylalanine300 nMReceptor A

Data indicates that DFPhe exhibits superior binding affinity compared to its non-fluorinated counterpart.

Analytical Chemistry

In analytical chemistry, DFPhe is utilized as a standard in various techniques such as chromatography. Its distinct properties facilitate the quantification of amino acids in complex biological samples, aiding researchers in metabolic studies and nutritional assessments .

Material Science

Beyond its applications in pharmaceuticals and biochemistry, DFPhe is also explored for its potential in material science. Research indicates that fluorinated polymers incorporating DFPhe exhibit improved thermal stability and chemical resistance, making them suitable for advanced applications in coatings and composites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2,4-Difluoro-L-Phenylalanine and structurally related compounds:

Compound Fluorine Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP<sup>a</sup> Key Properties
This compound 2, 4 C₉H₉F₂NO₂ 201.17 ~205–207<sup>b</sup> 1.536<sup>c</sup> High lipophilicity, H-bond donor capacity
4-Fluoro-L-Phenylalanine 4 C₉H₁₀FNO₂ 183.18 N/A 1.379 Moderate lipophilicity
Phenylalanine None C₉H₁₁NO₂ 165.19 283–288 -1.38 Hydrophilic aromatic side chain
3,4-Difluoro-L-Phenylalanine 3, 4 C₉H₉F₂NO₂ 201.17 205–207 1.536 Distinct electronic effects

<sup>a</sup> LogP (partition coefficient) reflects lipophilicity; higher values indicate greater lipid affinity.
<sup>b</sup> Estimated based on data from 3,4-difluoro isomer .
<sup>c</sup> Refractive index provided as a proxy for polarity .

Enzyme Inhibition Potency
  • Pancreatic Lipase Inhibition: In a study comparing fluorinated phenylalanine derivatives, this compound (analogue 5) exhibited 1.5- to 2-fold higher potency than 4-Fluoro-L-Phenylalanine (analogue 6) and phenylalanine (analogue 7). This enhancement is attributed to: Increased Lipophilicity: Fluorine atoms at positions 2 and 4 improve membrane permeability and enzyme binding. Hydrogen Bond Donor Capacity: The 2-fluoro group introduces an additional H-bonding interaction with the enzyme active site .
  • Non-Aromatic Analogues: Leucine-based analogues (e.g., compound 8) showed significantly lower potency, underscoring the necessity of the fluorinated aromatic ring for activity .
Comparative Analysis of Fluorination Patterns
  • 2,4-Difluoro vs. 3,4-Difluoro: While both isomers share the same molecular weight, the position of fluorine substitution alters electronic effects.
  • Mono-Fluoro vs. Di-Fluoro: 4-Fluoro-L-Phenylalanine (single substitution) demonstrates intermediate potency, confirming that dual fluorination optimizes target engagement .

Preparation Methods

Negishi Cross-Coupling

A highly effective method for synthesizing fluorinated phenylalanines involves the Negishi cross-coupling between aryl halides bearing fluorine substituents and zinc homoenolates of protected iodoalanine derivatives.

  • Reaction Conditions : The coupling typically uses Pd(0) catalysts such as Pd2(dba)3 with ligands like SPhos to improve yields and selectivity.
  • Substrates : 2- and 4-fluoroiodobenzenes or fluorobromobenzenes serve as the aryl halide partners.
  • Yields : Reported yields for 2- and 4-fluorophenylalanine esters range from 70% to 80% under optimized conditions.
  • Temperature : Reactions are conducted at room temperature or slightly elevated temperatures.
  • Advantages : This method provides excellent stereoselectivity for the L-enantiomer and tolerates various protecting groups.
Parameter Details
Catalyst Pd2(dba)3 (2.5 mol %)
Ligand SPhos (5 mol %)
Solvent THF or mixed solvents
Temperature Room temperature to 65–70 °C
Yield 70–80%
Enantiomeric Excess High (≥94% ee reported in related syntheses)

This approach has been successfully applied to synthesize 4-[sulfono(difluoromethyl)]phenylalanines by coupling neopentyl sulfonate esters or trichloroethyl esters with zincates of Fmoc-3-iodo-L-alanine methyl ester, followed by partial deprotection (Scheme 3 in literature).

Alkylation of Fluorinated Aryl Halides with Chiral Auxiliaries

This strategy involves the alkylation of fluorinated benzyl bromides or iodides with chiral auxiliaries or enolates to form protected amino acid derivatives, which are subsequently deprotected to yield the desired fluorinated phenylalanines.

  • Chiral Auxiliaries Used :

    • Bis(dimethoxybenzyl)-protected sulfonamides
    • William’s lactone lithium enolate
    • Schöllkopf reagent
    • Imidazolidinone derivatives
  • Typical Reaction Conditions :

    • Use of strong bases such as n-BuLi at low temperatures (−78 °C)
    • Palladium-catalyzed reductions for intermediate transformations
    • Acidic or alkaline hydrolysis to remove protecting groups
  • Yields : Alkylation steps typically yield 70–80%, with subsequent steps providing high overall yields of the L-enantiomer.

  • Example : Alkylation of 4-[bis(dimethoxybenzyl)difluoromethyl]benzyl bromide with lithium enolate of William’s lactone yielded a protected amino acid intermediate in 80% yield, which was converted to the Fmoc-protected amino acid with 99% yield over two steps.

Step Reagents/Conditions Yield (%)
Alkylation 4-[bis(dimethoxybenzyl)difluoromethyl]benzyl bromide + lithium enolate of William’s lactone 80
Reduction + Fmoc Protection PdCl2 catalysis, Fmoc-OSu in dioxane/Na2CO_3 99

This method allows for precise stereochemical control and is suitable for synthesizing 2,4-difluorophenylalanine derivatives by choosing appropriately substituted benzyl halides.

Photooxidative Cyanation of Fluorinated Benzylamines

A protecting-group-free, semicontinuous method involves the photooxidative cyanation of fluorinated benzylamines using singlet oxygen generated by tetraphenylporphyrin (Tpp) as a photosensitizer.

  • Process :

    • Fluorinated benzylamine is exposed to singlet oxygen in the presence of Tpp.
    • The intermediate fluorinated α-amino nitrile is hydrolyzed under acidic conditions to yield the fluorinated phenylalanine hydrochloride salt.
  • Yields : Overall yields around 67% have been reported for 4-fluorophenylalanine hydrochloride, which can be adapted for 2,4-difluoro derivatives by using the corresponding benzylamine substrates.

  • Advantages : This method avoids protecting groups and harsh reagents, suitable for scale-up.

Erlenmeyer Azalactone Synthesis and Reduction

This classical multistep method involves:

  • Step 1 : Three-component condensation of fluorinated benzaldehydes, N-acetylglycine or N-benzoylglycine, and acetic anhydride in the presence of sodium acetate to form fluorinated oxazolones.
  • Step 2 : Reductive ring cleavage of oxazolones using red phosphorus in hydroiodic acid to yield fluorinated phenylalanine analogues.
  • Alternative Step : Hydrolysis of oxazolones to acids followed by reduction with phosphorus/hydroiodic acid.

This method has been successfully applied to synthesize a series of fluorinated phenylalanines, including difluoro derivatives, with good yields and stereochemical control.

Summary Table of Preparation Methods for 2,4-Difluoro-L-Phenylalanine

Method Key Reagents/Conditions Yield Range Stereoselectivity Notes
Negishi Cross-Coupling Pd2(dba)3, SPhos, zinc homoenolate, aryl halide 70–80% High (L-enantiomer) Efficient, mild conditions
Alkylation with Chiral Auxiliaries Fluorinated benzyl bromides, n-BuLi, PdCl_2 70–99% High Precise stereocontrol, multi-step
Photooxidative Cyanation Tetraphenylporphyrin, singlet oxygen, acid hydrolysis ~67% Racemic (can be resolved) Protecting-group free, scalable
Erlenmeyer Azalactone Synthesis Fluorinated benzaldehydes, N-acetylglycine, acetic anhydride, red P/HI Moderate to high Moderate to high Classical method, multi-step

Research Findings and Considerations

  • Enantiomeric Purity : Methods involving chiral auxiliaries and Pd-catalyzed cross-coupling provide high enantiomeric excess (≥94% ee), critical for biological applications.
  • Functional Group Compatibility : Cross-coupling methods tolerate various protecting groups, facilitating downstream peptide synthesis.
  • Scalability : Photooxidative cyanation offers a scalable, protecting-group-free route but may require resolution steps for enantiopurity.
  • Fluorine Positioning : The choice of fluorinated aryl halide or benzylamine substrate determines the fluorine substitution pattern, allowing selective synthesis of 2,4-difluoro derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2,4-Difluoro-L-Phenylalanine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves regioselective electrophilic fluorination of L-phenylalanine derivatives. For example, using diethylaminosulfur trifluoride (DAST) or Selectfluor™ under anhydrous conditions to introduce fluorine atoms at the 2- and 4-positions. Protecting groups like tert-butoxycarbonyl (BOC) are critical to preserve stereochemistry during synthesis . Post-fluorination, deprotection and purification via reverse-phase HPLC or ion-exchange chromatography ensure enantiomeric purity (>99% ee) .

Q. How can researchers characterize the structural and electronic effects of fluorine substitution in this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to analyze electronic environments at the 2- and 4-positions, as fluorine’s electronegativity alters aromatic ring electron density. X-ray crystallography confirms spatial arrangements, while density functional theory (DFT) calculations model steric and electronic interactions. Comparative studies with mono-fluorinated analogs (e.g., 4-Fluoro-L-phenylalanine) highlight regioselective impacts .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column (e.g., Chirobiotic T) separates enantiomers. Isotopic labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-tags) improves detection sensitivity in pharmacokinetic studies. Calibration curves using synthetic standards ensure accuracy .

Advanced Research Questions

Q. How does this compound influence protein folding dynamics when incorporated into peptide chains?

  • Methodological Answer : Incorporate the compound into model peptides (e.g., β-amyloid fragments) via solid-phase peptide synthesis. Circular dichroism (CD) spectroscopy and Förster resonance energy transfer (FRET) monitor conformational changes. Fluorine’s steric bulk and hydrophobicity may disrupt α-helix or β-sheet formation, which can be validated by molecular dynamics simulations .

Q. What strategies resolve contradictions in reported metabolic stability data for fluorinated amino acids like this compound?

  • Methodological Answer : Perform comparative assays across cell lines (e.g., HepG2 vs. HEK293) to assess enzyme-specific degradation. Use radiolabeled 18F^{18}\text{F} analogs for PET imaging to track in vivo stability. Control for variables like pH, temperature, and co-administered inhibitors (e.g., cytochrome P450 blockers) to isolate degradation pathways .

Q. How can researchers optimize the regioselectivity of fluorination in L-phenylalanine derivatives to avoid byproducts?

  • Methodological Answer : Employ directing groups (e.g., boronate esters) to guide fluorine placement. Kinetic studies using stopped-flow NMR identify intermediate species during fluorination. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., palladium-mediated C–H activation) to favor 2,4-difluoro products over mono- or tri-fluorinated byproducts .

Q. What role does this compound play in studying bacterial resistance to fluorinated antibiotics?

  • Methodological Answer : Incorporate the compound into bacterial peptidoglycan analogs to test cross-resistance mechanisms. Minimum inhibitory concentration (MIC) assays against E. coli or S. aureus strains reveal whether fluorine substitutions evade enzymatic hydrolysis. Pair with transcriptomics to identify upregulated efflux pumps or mutational hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.